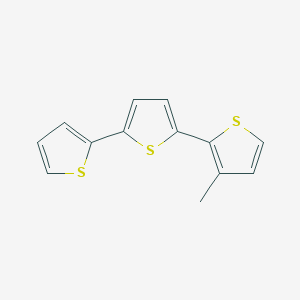![molecular formula C19H20O2 B14314566 1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene) CAS No. 112309-97-4](/img/structure/B14314566.png)
1,1'-[Propane-1,3-diylbis(oxy)]bis(4-ethenylbenzene)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(4-vinylphenoxy)propane is an organic compound characterized by the presence of two vinylphenoxy groups attached to a propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-vinylphenoxy)propane typically involves the reaction of 4-vinylphenol with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis(4-vinylphenoxy)propane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced manufacturing techniques could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Bis(4-vinylphenoxy)propane can undergo various chemical reactions, including:
Polymerization: The vinyl groups can participate in free radical polymerization, leading to the formation of cross-linked polymers.
Substitution Reactions: The phenoxy groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Substitution Reactions: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Substituted phenoxy derivatives with various functional groups.
Oxidation and Reduction: Oxidized or reduced forms of the original compound, depending on the specific reaction conditions.
科学的研究の応用
1,3-Bis(4-vinylphenoxy)propane has several applications in scientific research:
Polymer Chemistry: Used as a monomer or cross-linking agent in the synthesis of advanced polymers with unique mechanical and thermal properties.
Materials Science: Employed in the development of new materials with specific functionalities, such as enhanced durability or conductivity.
Biomedical Research:
Industrial Applications: Used in the production of coatings, adhesives, and other specialty materials.
作用機序
The mechanism of action of 1,3-Bis(4-vinylphenoxy)propane primarily involves its ability to undergo polymerization and form cross-linked networks. The vinyl groups participate in free radical polymerization, leading to the formation of a three-dimensional polymer matrix. This cross-linking enhances the mechanical strength and thermal stability of the resulting materials. The phenoxy groups can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
1,3-Bis(diphenylphosphino)propane: An organophosphorus compound used as a ligand in coordination chemistry.
1,3-Bis(4-carboxyphenoxy)propane: Used in the synthesis of polyamides and other polymers.
1,3-Bis(4-pyridyl)propane: Employed in the synthesis of metal-organic frameworks.
Uniqueness
1,3-Bis(4-vinylphenoxy)propane is unique due to its dual functionality, combining the reactivity of vinyl groups with the stability and versatility of phenoxy groups. This makes it particularly valuable in the synthesis of advanced polymers and materials with tailored properties.
特性
CAS番号 |
112309-97-4 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
1-ethenyl-4-[3-(4-ethenylphenoxy)propoxy]benzene |
InChI |
InChI=1S/C19H20O2/c1-3-16-6-10-18(11-7-16)20-14-5-15-21-19-12-8-17(4-2)9-13-19/h3-4,6-13H,1-2,5,14-15H2 |
InChIキー |
AKYUVHNMXAPIOI-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=C(C=C1)OCCCOC2=CC=C(C=C2)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)

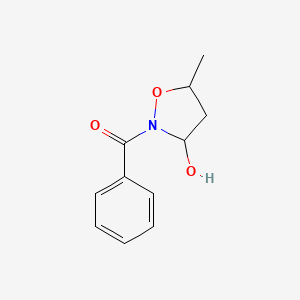
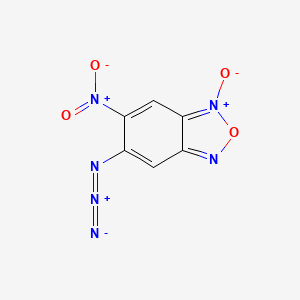

![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)
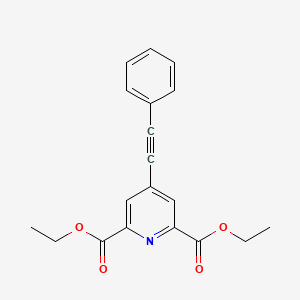
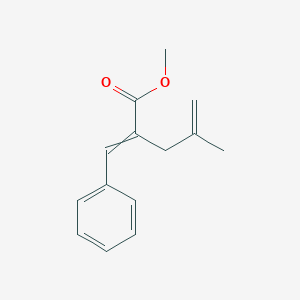

![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
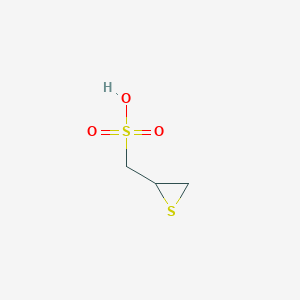

![2-[(Prop-2-yn-1-yl)oxy]decane](/img/structure/B14314573.png)
